![molecular formula C19H20N2O2 B2402384 4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 1009235-41-9](/img/structure/B2402384.png)
4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
This compound is a quinoxalinone derivative. Quinoxalinones are a class of organic compounds that contain a quinoxaline core, which consists of a benzene ring fused to a 1,4-diazine ring .
Molecular Structure Analysis
The molecular structure of quinoxalinones consists of a benzene ring fused to a 1,4-diazine ring. The specific substitutions at the 3 and 4 positions in your compound would likely influence its chemical properties .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, quinoxalinones are known to participate in a variety of chemical reactions. For example, they can undergo oxidation, reduction, and various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, quinoxalinones are solid at room temperature and exhibit strong absorption in the UV-visible region .Scientific Research Applications
- Quinoxalinone derivatives have been investigated for their antimicrobial potential. Researchers have explored the synthesis of 4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone and evaluated its efficacy against bacteria, fungi, and other pathogens .
- Quinoxalinones have been studied for their neuroprotective properties. Researchers have explored their impact on neuronal health, oxidative stress, and neuroinflammation. Investigating the neuroprotective effects of 4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone could be valuable .
- Some quinoxalinones exhibit analgesic properties. Researchers have explored their effects on pain perception and nociception. Investigating the analgesic potential of 4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone could be relevant .
- Quinoxalinones often exhibit interesting photophysical properties, such as fluorescence. Researchers have explored their behavior in different solvents and under various conditions. Investigating the fluorescence properties of 4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone could be intriguing .
Antimicrobial Activity
Neuroprotective Effects
Analgesic Potential
Photophysical Properties
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit the replication of HIV-1 and HIV-2 strains in acutely infected cells .
Biochemical Pathways
For instance, some indole derivatives have been found to exhibit antiviral activity by inhibiting the replication of various viruses .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Future Directions
properties
IUPAC Name |
4-(3-methylbenzoyl)-3-propyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-7-17-18(22)20-15-10-4-5-11-16(15)21(17)19(23)14-9-6-8-13(2)12-14/h4-6,8-12,17H,3,7H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYXPTICMYKQFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC(=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666597 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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